molecular formula C13H16Cl2O B1368619 7-Chloro-1-(3-chlorophenyl)-1-oxoheptane CAS No. 898768-15-5

7-Chloro-1-(3-chlorophenyl)-1-oxoheptane

Cat. No.: B1368619
CAS No.: 898768-15-5
M. Wt: 259.17 g/mol
InChI Key: GENYAAFSVKHFRS-UHFFFAOYSA-N
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Description

7-Chloro-1-(3-chlorophenyl)-1-oxoheptane is a chlorinated ketone derivative characterized by a seven-carbon aliphatic chain terminating in a carbonyl group and a 3-chlorophenyl substituent. This structure imparts unique physicochemical properties, such as moderate lipophilicity and stability under ambient conditions.

The compound’s applications are inferred from structurally related molecules. For example, chlorophenyl-substituted ketones are often intermediates in pharmaceuticals, agrochemicals, or energetic materials . However, specific uses of this compound require further research.

Properties

IUPAC Name

7-chloro-1-(3-chlorophenyl)heptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2O/c14-9-4-2-1-3-8-13(16)11-6-5-7-12(15)10-11/h5-7,10H,1-4,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENYAAFSVKHFRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)CCCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642258
Record name 7-Chloro-1-(3-chlorophenyl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-15-5
Record name 7-Chloro-1-(3-chlorophenyl)-1-heptanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898768-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-1-(3-chlorophenyl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-(3-chlorophenyl)-1-oxoheptane typically involves the reaction of 3-chlorobenzaldehyde with a suitable alkyl halide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom on the benzaldehyde is replaced by the alkyl group, forming the desired ketone.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-1-(3-chlorophenyl)-1-oxoheptane undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.

    Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Compounds with substituted functional groups replacing the chlorine atoms.

Scientific Research Applications

7-Chloro-1-(3-chlorophenyl)-1-oxoheptane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Chloro-1-(3-chlorophenyl)-1-oxoheptane involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the chlorine atoms can participate in halogen bonding, further modulating the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

(a) 7-Chloro-1-(2,4-dichlorophenyl)-1-oxoheptane
  • Structure : Features two chlorine atoms at the 2- and 4-positions of the phenyl ring.
  • Properties: Increased molecular weight (due to additional Cl) and enhanced electron-withdrawing effects compared to the mono-chlorinated analog. This may reduce solubility in polar solvents but improve thermal stability.
  • Safety : The Safety Data Sheet (SDS) highlights hazards such as respiratory irritation, necessitating precautions during handling .
(b) 7-Chloro-1-oxo-1-(3-trifluoromethylphenyl)heptane
  • Structure : Substitutes the 3-chlorophenyl group with a 3-trifluoromethylphenyl group.
  • This compound is commercially available, suggesting utility in medicinal chemistry or materials science .
(c) 7-Chloro-1-(3-methoxyphenyl)-1-oxoheptane
  • Structure : Replaces chlorine with a methoxy group at the 3-position.
  • Properties: The electron-donating OCH₃ group enhances solubility in polar solvents (e.g., ethanol) but may reduce oxidative stability. This derivative is listed with a structural similarity score of 0.98 compared to the target compound .

Chain Length and Functional Group Variations

(a) 4-Chloro-1-(3-methoxyphenyl)-1-oxobutane
  • Structure : Shorter four-carbon chain.
  • Properties : Reduced molecular weight and lower lipophilicity compared to the heptane analog. Such differences impact applications, with shorter chains favoring volatility and faster degradation .
(b) 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane
  • Structure : Five-carbon chain with a 4-methoxyphenyl group.
  • Properties : Intermediate chain length balances solubility and stability, making it a candidate for solvent-based reactions .

Physicochemical and Energetic Properties

  • Thermal Stability : Chlorophenyl-substituted ketones generally exhibit decomposition temperatures above 150°C, as seen in 1-(3-chlorophenyl)-1H-tetrazole (decomposition at 210°C) .
  • For comparison, 1-(3-chlorophenyl)-1H-tetrazole has a detonation velocity of 4409 m/s .

Data Tables

Table 1: Structural and Property Comparison

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties Reference
7-Chloro-1-(3-chlorophenyl)-1-oxoheptane 3-Cl ~230.7* Moderate lipophilicity, stable -
7-Chloro-1-(2,4-dichlorophenyl)-1-oxoheptane 2,4-Cl₂ ~265.6* High thermal stability, hazardous
7-Chloro-1-oxo-1-(3-CF₃-phenyl)heptane 3-CF₃ ~292.7* High lipophilicity, commercial availability
7-Chloro-1-(3-methoxyphenyl)-1-oxoheptane 3-OCH₃ ~244.7* Enhanced polar solubility

*Estimated based on analogous structures.

Biological Activity

7-Chloro-1-(3-chlorophenyl)-1-oxoheptane is a chemical compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H12Cl2OC_{13}H_{12}Cl_2O. Its structure features a heptane backbone with a chloro-substituted phenyl group, which is significant for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
  • Receptor Modulation : It may interact with various receptors, modulating their activity and influencing cellular responses.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Biological Activity Description
Antitumor ActivityInhibits tumor cell proliferation in vitro.
Anti-inflammatory EffectsReduces markers of inflammation in animal models.
Antimicrobial PropertiesExhibits activity against certain bacterial strains.

Antitumor Activity

A study conducted on the antitumor effects of this compound demonstrated its efficacy in inhibiting the growth of various cancer cell lines. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell death.

Anti-inflammatory Effects

In a model of acute inflammation, administration of this compound resulted in a significant reduction in inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.

Antimicrobial Properties

Research highlighted the antimicrobial properties of this compound against Gram-positive bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for further development as an antibiotic.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicology of this compound is crucial for its therapeutic application:

  • Absorption : The compound shows good oral bioavailability.
  • Metabolism : Primarily metabolized by hepatic enzymes.
  • Toxicity : Preliminary studies indicate low toxicity at therapeutic doses, but further studies are needed to assess long-term effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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